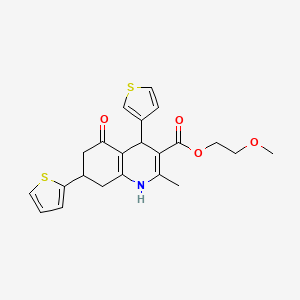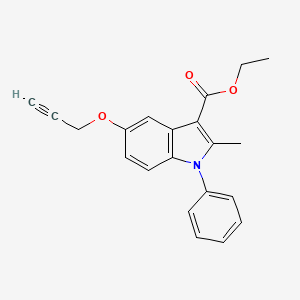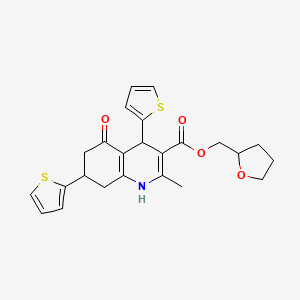![molecular formula C24H17Br2N3 B11631204 1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)
1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of fused heterocyclic compounds containing a pyridine moiety.
Preparation Methods
The synthesis of 1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps lead to the final product .
Chemical Reactions Analysis
1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and heterocyclic compounds.
Medicine: Due to its biological activity, it is studied for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and fused heterocyclic compounds such as imidazopyridines and pyrazolines. These compounds share structural similarities but differ in their specific biological activities and applications. For example, imidazopyridines are known for their wide range of applications in medicinal chemistry, while pyrazolines are studied for their neurotoxic potentials and other biological activities .
Properties
Molecular Formula |
C24H17Br2N3 |
|---|---|
Molecular Weight |
507.2 g/mol |
IUPAC Name |
6,8-bis(4-bromophenyl)-5-methyl-2,6-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene-4-carbonitrile |
InChI |
InChI=1S/C24H17Br2N3/c1-14-20(13-27)23-24(29(14)18-11-9-17(26)10-12-18)22(15-5-7-16(25)8-6-15)19-3-2-4-21(19)28-23/h5-12H,2-4H2,1H3 |
InChI Key |
SJMVPVQXDMZIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(CCC3)C(=C2N1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-2-butyl-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631122.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631143.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11631146.png)
![3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11631151.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11631165.png)
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631170.png)

![4-[(4-bromophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631183.png)
![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)

![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)
